2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde
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Overview
Description
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde group attached to a benzo[1,3]dioxole moiety
Mechanism of Action
Target of Action
The primary targets of 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde are Beta-lactamase enzymes . These enzymes are produced by some bacteria and are responsible for their resistance to beta-lactam antibiotics like penicillins .
Mode of Action
This inhibition could potentially prevent the enzymatic breakdown of beta-lactam antibiotics, thereby enhancing their effectiveness against resistant bacterial strains .
Biochemical Pathways
Given its potential inhibitory effect on beta-lactamase enzymes, it could be inferred that it affects the pathways related to bacterial resistance to beta-lactam antibiotics .
Result of Action
If it indeed inhibits beta-lactamase enzymes, it could potentially enhance the effectiveness of beta-lactam antibiotics against resistant bacterial strains .
Biochemical Analysis
Biochemical Properties
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, this compound interacts with beta-lactamase enzymes, which are involved in antibiotic resistance mechanisms . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that it remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been shown to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the mitochondria, where it can affect mitochondrial function and induce apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde typically involves the reaction of benzo[1,3]dioxole with benzaldehyde derivatives under specific conditions. One common method is the condensation reaction, where benzo[1,3]dioxole is reacted with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzoic acid.
Reduction: 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share the benzo[1,3]dioxole moiety and have been studied for their antitumor activities.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzo[1,3]dioxole group and have been evaluated for their anticancer properties.
Uniqueness
2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-8-12-3-1-2-4-13(12)17-9-11-5-6-14-15(7-11)19-10-18-14/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASDUQWLROGIHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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